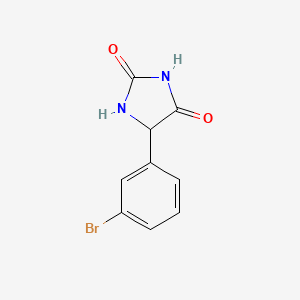

5-(3-Bromophenyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(3-bromophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHQCQUIFVSVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79422-72-3 | |

| Record name | 5-(3-bromophenyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 5-(3-Bromophenyl)imidazolidine-2,4-dione?

An In-depth Technical Guide on the Physicochemical Properties of 5-(3-Bromophenyl)imidazolidine-2,4-dione

Executive Summary

This compound, a halogenated derivative of the hydantoin scaffold, represents a molecule of significant interest to the pharmaceutical and chemical research communities. The imidazolidine-2,4-dione core is a well-established pharmacophore found in numerous therapeutic agents, most notably anticonvulsants like phenytoin.[1][2] The introduction of a 3-bromophenyl substituent at the C5 position is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the key physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the structural and analytical characteristics, present detailed, field-proven experimental protocols for property determination, and discuss the implications of these properties for drug discovery applications.

Molecular Identity and Structural Overview

Understanding the fundamental structure of this compound is the first step in characterizing its behavior. The molecule consists of a central five-membered imidazolidine-2,4-dione ring, substituted at the fifth carbon with a meta-brominated phenyl group. The hydantoin ring itself contains two amide-like functionalities, providing both hydrogen bond donor and acceptor capabilities, which are critical for molecular interactions and solubility.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 79422-72-3 | [3][4] |

| Molecular Formula | C₉H₇BrN₂O₂ | [4] |

| Molecular Weight | 255.07 g/mol | [4] |

Critical Physicochemical Properties for Drug Development

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a precise understanding of these characteristics is essential for predicting its behavior in biological systems.

Physical State and Melting Point

-

Expertise & Experience: The physical state and melting point are indicators of molecular packing, crystal lattice energy, and purity. Based on related hydantoin structures, which are typically crystalline solids at room temperature[5][6][7], this compound is expected to be a crystalline solid. The presence of intermolecular hydrogen bonding via the N-H groups and dipole-dipole interactions from the carbonyls would contribute to a relatively high melting point.

-

Data Summary: As of the latest analysis, a specific experimental melting point for this compound has not been published in readily available literature. Experimental determination is required for a definitive value.

Solubility

-

Expertise & Experience: Aqueous solubility is a critical determinant of bioavailability for orally administered drugs. The structure of this compound presents competing factors. The polar hydantoin ring with its hydrogen bonding capacity promotes aqueous solubility, while the lipophilic bromophenyl group significantly detracts from it. Therefore, the compound is predicted to have low to moderate aqueous solubility, a common challenge in drug development. Solubility in various organic solvents is expected to be higher, which is relevant for synthesis, purification, and formulation.[6][8]

-

Data Summary: Quantitative solubility data is not currently available and must be determined experimentally.

Lipophilicity (LogP)

-

Expertise & Experience: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The sizable and hydrophobic bromophenyl ring is the primary contributor to the lipophilicity of this molecule. A positive LogP value is expected, likely falling within a range suitable for drug candidates, though optimization may be necessary. For comparison, the related 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione has a calculated LogP of 2.448, suggesting our target compound will also be significantly lipophilic.[9]

-

Data Summary: An experimentally determined LogP value is not available.

Acidity (pKa)

-

Expertise & Experience: The imidazolidine-2,4-dione ring contains two N-H protons. The proton at the N3 position is typically more acidic due to resonance stabilization of the conjugate base across both adjacent carbonyl groups. The N1 proton is less acidic. The pKa value is crucial as it dictates the ionization state of the molecule at physiological pH (7.4), which in turn affects solubility, receptor binding, and membrane transport. The compound is expected to be a weak acid.

-

Data Summary: The pKa value has not been experimentally reported.

Table 2: Summary of Physicochemical Properties

| Property | Predicted Value / Characteristics | Status |

| Melting Point | Crystalline solid, likely >200 °C | Not Experimentally Determined |

| Aqueous Solubility | Low to moderate | Not Experimentally Determined |

| Lipophilicity (LogP) | Moderately high (estimated >2) | Not Experimentally Determined |

| Acidity (pKa) | Weakly acidic (N-H protons) | Not Experimentally Determined |

Analytical and Spectroscopic Profile

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Based on its structure and data from analogous compounds[10][11][12], the following spectral features are anticipated:

-

¹H NMR: Signals would include distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons of the meta-substituted phenyl ring, a singlet or doublet for the C5 methine proton, and two broad singlets for the N1-H and N3-H protons, which may be exchangeable with D₂O.

-

¹³C NMR: Resonances are expected for the two non-equivalent carbonyl carbons (C2 and C4) in the range of 155-175 ppm, multiple signals in the aromatic region (120-140 ppm) including the carbon attached to bromine (which will have a lower chemical shift), and a signal for the C5 carbon.

-

FT-IR: Key vibrational bands would include N-H stretching (approx. 3200-3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and two distinct C=O stretching bands for the urea and amide carbonyls (approx. 1710-1780 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) and, critically, an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for determining the core physicochemical properties.

Protocol for Melting Point Determination

Causality: The melting point is determined using the capillary method, where a sharp, narrow melting range indicates high purity. A broad range suggests the presence of impurities, which disrupt the crystal lattice.

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement: Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. By agitating an excess of the solid in a solvent for an extended period, a true equilibrium is established between the dissolved and undissolved states.

-

Sample Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the undissolved solid.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Prepare a standard curve with known concentrations of the compound to ensure accurate quantification. Run the experiment in triplicate.

Protocol for Lipophilicity (LogP Shake-Flask Method)

Causality: This method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a direct measure of its lipophilicity. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, ensuring the integrity of the measurement.

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: In a vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully sample both the aqueous and octanol layers. Measure the concentration of the compound in each phase using HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Validation: Perform the experiment at three different starting concentrations to ensure the LogP value is independent of concentration.

Conclusion

This compound is a compound with a structural framework that is highly relevant to medicinal chemistry. While its precise physicochemical properties are yet to be reported in the literature, its structure allows for informed predictions. It is expected to be a crystalline solid with limited aqueous solubility and moderate-to-high lipophilicity, characteristics that present both opportunities and challenges for drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine these critical parameters, enabling a data-driven approach to advancing this and similar molecules in the drug discovery pipeline.

References

-

MOLBASE. 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione. Available from: [Link]

-

PubChem. Hydantoin, 5-(alpha,beta-dibromophenethyl)-5-methyl-3-(morpholinomethyl)-. Available from: [Link]

-

BEPLS. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Available from: [Link]

-

PubChem. (3-bromophenyl) 5-hydroxypentanoate. Available from: [Link]

-

PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

-

Iraqi Journal of Science. 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Available from: [Link]

-

Chemsigma. 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione [6943-33-5]. Available from: [Link]

-

MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: [Link]

-

International Union of Crystallography. 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. Available from: [Link]

-

Cheméo. Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Available from: [Link]

-

ChemSynthesis. 5-(3-hydroxypropyl)-3-phenyl-2,4-imidazolidinedione. Available from: [Link]

-

Wikipedia. DBDMH. Available from: [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

-

ResearchGate. Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Available from: [Link]

-

IRO Group Inc. 1 3-Dibromo-5 5-Dimethyl Hydantoin (DBDMH). Available from: [Link]

-

Chemsrc. Imidazolidine-2,4-dione | CAS#:461-72-3. Available from: [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. bldpharm.com [bldpharm.com]

- 5. DBDMH - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]

- 8. irochemical.com [irochemical.com]

- 9. 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione|87185-04-4 - MOLBASE Encyclopedia [m.molbase.com]

- 10. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

5-(3-Bromophenyl)imidazolidine-2,4-dione structure and IUPAC name.

An In-depth Technical Guide to 5-(3-Bromophenyl)imidazolidine-2,4-dione for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the hydantoin class. The imidazolidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document details the molecule's structure, IUPAC nomenclature, physicochemical properties, and established synthetic pathways. Furthermore, it explores the broader pharmacological context of the hydantoin class, highlighting its well-documented anticonvulsant, antiarrhythmic, and antimicrobial activities, thereby contextualizing the potential research and development avenues for this specific bromo-substituted derivative. This guide is intended to serve as a foundational resource for researchers and scientists engaged in drug discovery and chemical synthesis.

Introduction to the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocycle featuring two nitrogen atoms. This structural motif is of significant interest in pharmaceutical sciences due to its prevalence in a wide array of biologically active compounds.[1][2] The most notable example is Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a widely used anticonvulsant drug for the treatment of epilepsy.[3][4] The therapeutic versatility of the hydantoin core extends to antiarrhythmic, antidiabetic, antimicrobial, and antitumor applications, making its derivatives prime candidates for drug development programs.[2][5][6]

The subject of this guide, this compound, incorporates this privileged scaffold. The introduction of a bromine atom on the phenyl ring at the meta-position offers a unique substitution pattern that can significantly influence the molecule's steric and electronic properties. This modification can modulate its binding affinity to biological targets, alter its pharmacokinetic profile, and provide a reactive handle for further synthetic diversification, making it a compound of considerable interest for systematic investigation.

Molecular Structure and Nomenclature

A precise understanding of a compound's structure and formal naming is fundamental for scientific communication and regulatory documentation.

IUPAC Name and Chemical Identifiers

The formal nomenclature and key identifiers for the target compound are systematically defined as follows:

-

IUPAC Name : this compound[7]

-

SMILES : C1=CC(=CC(=C1)Br)C2C(=O)NC(=O)N2[9]

-

InChI : InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)[9]

Structural Elucidation

The molecule consists of a central imidazolidine-2,4-dione ring. A 3-bromophenyl group is attached to the C5 position of this heterocyclic core. The C5 carbon is a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility and formulation studies.

| Property | Value | Source |

| Molecular Weight | 255.07 g/mol | [8] |

| Monoisotopic Mass | 253.96909 Da | [9] |

| Molecular Formula | C₉H₇BrN₂O₂ | [8][9] |

| XlogP (Predicted) | 1.2 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Rotatable Bond Count | 1 | [9] |

Synthesis and Mechanistic Pathways

The synthesis of hydantoins is well-established in organic chemistry. A common and robust method is the Bucherer–Bergs reaction, which involves the reaction of a carbonyl compound (in this case, 3-bromobenzaldehyde) with potassium cyanide and ammonium carbonate.

Representative Synthetic Protocol: Bucherer-Bergs Reaction

This protocol describes a general, one-pot procedure for synthesizing 5-substituted hydantoins, adapted for the specific target molecule.

Experimental Workflow:

-

Reaction Setup : To a sealed pressure vessel, add 3-bromobenzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (3 equivalents).

-

Solvent Addition : Add a 1:1 mixture of ethanol and water as the solvent. The use of a polar protic solvent system is critical for dissolving the inorganic salts and the organic aldehyde.

-

Heating : Seal the vessel and heat the reaction mixture to 80-100 °C for 6-12 hours. The elevated temperature and pressure are necessary to drive the multi-step reaction to completion.

-

Work-up : After cooling the reaction mixture to room temperature, carefully vent the vessel in a fume hood. Pour the mixture into water and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. This step protonates the hydantoin salt, causing it to precipitate.

-

Isolation : Collect the resulting solid precipitate by vacuum filtration.

-

Purification : Wash the crude product with cold water to remove residual inorganic salts. Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data for this exact compound requires experimental acquisition, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.[2][4]

-

¹H NMR : The spectrum would show distinct signals for the aromatic protons on the bromophenyl ring, typically in the range of δ 7.0-8.0 ppm. The proton at the C5 position of the hydantoin ring would appear as a singlet or doublet around δ 5.0-5.5 ppm. Two broad signals corresponding to the N-H protons of the hydantoin ring would be observed, likely downfield (δ 8.0-11.0 ppm), and their positions can be concentration-dependent.

-

¹³C NMR : The spectrum would feature two signals for the carbonyl carbons (C2 and C4) in the range of δ 155-175 ppm. The C5 carbon would appear around δ 60-70 ppm. Aromatic carbon signals would be present between δ 120-140 ppm, including the carbon atom bearing the bromine, which would be influenced by the halogen's electronic effects.

-

FT-IR : The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the two carbonyl groups in the region of 1700-1780 cm⁻¹. N-H stretching vibrations would be visible as a broad band around 3200-3300 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Applications in Drug Discovery and Development

The imidazolidine-2,4-dione core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and forms the basis for a wide range of therapeutic agents.[6]

Known Pharmacological Activities of the Scaffold

-

Anticonvulsant Activity : As exemplified by phenytoin, hydantoins are known to act as sodium channel blockers in neurons, which is a key mechanism for controlling seizures.[2][4]

-

Antimicrobial and Antifungal Activity : Numerous studies have demonstrated that derivatives of imidazolidine-2,4-dione possess significant activity against various bacterial and fungal strains.[5][10]

-

Anticancer Activity : The scaffold has been incorporated into molecules designed as inhibitors of various signaling pathways implicated in cancer, such as the Raf/MEK/ERK and PI3K/Akt pathways.[11] Some derivatives have also shown potential as antiproliferative agents.[12]

-

Anti-diabetic Activity : Certain thiazolidinedione and imidazolidinedione analogs have been investigated for their ability to modulate metabolic pathways relevant to diabetes.

The specific biological profile of this compound has not been extensively reported in publicly available literature, representing an opportunity for novel investigation. The presence and position of the bromo-substituent could confer unique activities or enhance known properties of the hydantoin pharmacophore.

Conclusion

This compound is a well-defined chemical entity built upon the pharmacologically significant hydantoin scaffold. Its structure and physicochemical properties are readily characterizable, and its synthesis can be achieved through established and reliable chemical protocols like the Bucherer-Bergs reaction. Given the broad therapeutic potential of the imidazolidine-2,4-dione class, this specific derivative represents a valuable molecule for screening in drug discovery programs, particularly in the fields of neurology, oncology, and infectious diseases. This guide provides the necessary foundational knowledge for researchers to undertake further synthesis, characterization, and biological evaluation of this promising compound.

References

-

MOLBASE. 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Al-Saadi, M. D. N., et al. "Substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study." Journal of Applied Sciences Research (2017). Available from: [Link]

-

Chemsigma. 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione. Available from: [Link]

-

Pawar, S. D., et al. "Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione." Bulletin of Environment, Pharmacology and Life Sciences (2023). Available from: [Link]

-

Pérez, A., et al. "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives." Molecules (2005). Available from: [Link]

-

Al-Azzawi, A. M. S. "Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential." Advanced Journal of Chemistry (2024). Available from: [Link]

-

Al-Masoudi, W. A. M., et al. "3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser." International Journal of Nanoscience and Nanotechnology (2024). Available from: [Link]

-

MolPort. 3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione. Available from: [Link]

-

Fernández-Moro, D., et al. "5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione." Molbank (2021). Available from: [Link]

-

Ghorab, M. M., et al. "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs." Molecules (2022). Available from: [Link]

-

NIST. 2,4-Imidazolidinedione, 5,5-dimethyl-. Available from: [Link]

-

NIST. 2,4-Imidazolidinedione, 5-methyl-. Available from: [Link]

-

Lee, H., et al. "Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways." Bioorganic & Medicinal Chemistry Letters (2010). Available from: [Link]

-

Patel, P. D., et al. "Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates." Journal of Saudi Chemical Society (2018). Available from: [Link]

-

Abdulrahman, M. D., et al. "The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives." ResearchGate (2020). Available from: [Link]

- Google Patents. IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND THEIR USE AS A MEDICINAL PRODUCT.

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aensiweb.net [aensiweb.net]

- 4. bepls.com [bepls.com]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound [synhet.com]

- 8. 79422-72-3|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 10. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 11. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FR2944524A1 - IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND THEIR USE AS A MEDICINAL PRODUCT - Google Patents [patents.google.com]

Biological activity of imidazolidine-2,4-dione derivatives.

An In-Depth Technical Guide to the Biological Activity of Imidazolidine-2,4-dione Derivatives

Executive Summary

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in medicinal chemistry. This five-membered heterocyclic ring is not merely a synthetic curiosity but a "privileged structure," consistently found in a multitude of biologically active compounds. Its unique structural and electronic properties, including hydrogen bond donors and acceptors, allow for versatile interactions with a wide array of biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse pharmacological activities exhibited by imidazolidine-2,4-dione derivatives. Moving beyond a simple catalog of activities, we delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to validate these properties. From the well-established anticonvulsant effects of phenytoin to the promising anticancer, antidiabetic, and antimicrobial potential of novel derivatives, this document serves as a technical resource to inform and guide future research and development in this vital area of therapeutic discovery.

Chapter 1: The Imidazolidine-2,4-dione (Hydantoin) Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Core Structure

The imidazolidine-2,4-dione ring is a five-membered cyclic ureide featuring two nitrogen atoms and two carbonyl groups. This arrangement confers a planar structure with a rich electronic profile, making it an ideal scaffold for designing molecules that can interact with biological macromolecules. The hydrogen atoms on N1 and N3 can act as hydrogen bond donors, while the carbonyl oxygens at C2 and C4 serve as hydrogen bond acceptors. Substitutions, particularly at the C5 position, are crucial for modulating the pharmacological profile of the resulting derivatives.

Historical Perspective: From Phenytoin to Modern Therapeutics

The therapeutic journey of the hydantoin scaffold began with the synthesis of phenytoin (5,5-diphenylimidazolidine-2,4-dione) by Heinrich Biltz in 1908.[1] Its discovery as a non-sedating anticonvulsant by Merritt and Putnam in 1938 revolutionized epilepsy treatment.[1] For decades, phenytoin has remained a first-line treatment for various types of seizures, acting primarily by blocking voltage-gated sodium channels.[1] This initial success spurred extensive research, leading to the discovery that the hydantoin scaffold is capable of eliciting a wide range of biological responses, including anticancer, antiarrhythmic, and antidiabetic effects.[2][3]

General Synthetic Strategies

The versatility of the imidazolidine-2,4-dione scaffold is matched by the variety of synthetic routes available for its construction. The choice of method often depends on the desired substitution pattern, particularly at the C5 position.

-

Biltz Synthesis: This classic method involves the base-catalyzed condensation of benzil (or other 1,2-dicarbonyl compounds) with urea.[1][4] The reaction proceeds through an intramolecular cyclization and a pinacol-type rearrangement involving a 1,2-phenyl shift to yield 5,5-disubstituted hydantoins like phenytoin.[1]

-

Bucherer-Bergs Reaction: A highly versatile multicomponent reaction, this method synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate. It is a cornerstone for creating diverse libraries of hydantoin derivatives for screening.[5]

-

From Amino Acids (Urech Reaction): This route allows for the synthesis of hydantoins from amino acids, providing a straightforward way to introduce chirality at the C5 position.[5]

-

Modern Cyclization Methods: Contemporary approaches often involve the cyclization of precursor molecules. For instance, N-substituted imidazolidine-2,4-diones can be synthesized via acylation and subsequent cyclization of starting amides.[6] Another common method involves reacting specific piperidinone derivatives with ethyl chloroacetate and a base like sodium acetate to achieve cyclization.[7]

Below is a generalized workflow illustrating the key synthetic approaches to the hydantoin scaffold.

Caption: Key synthetic routes to the imidazolidine-2,4-dione core.

Chapter 2: Spectrum of Biological Activities

The structural features of the imidazolidine-2,4-dione ring enable it to interact with a diverse set of biological targets, leading to a broad spectrum of pharmacological activities.

Anticonvulsant Activity: The Cornerstone Application

The most well-documented activity of hydantoin derivatives is their anticonvulsant effect. This is exemplified by phenytoin, which is effective against generalized tonic-clonic seizures and complex partial seizures.[1] Newer derivatives are being developed to achieve a broader spectrum of activity and improved safety profiles.[8][9]

Mechanism of Action: The primary mechanism for many hydantoin anticonvulsants is the modulation of neuronal excitability. They exhibit a use-dependent blockade of voltage-gated sodium channels. By binding to the channel in its inactive state, they prolong this state and prevent the rapid, repetitive firing of action potentials that underlies seizure propagation.

Caption: Mechanism of anticonvulsant action via sodium channel modulation.

Structure-Activity Relationship (SAR): For anticonvulsant activity, substitutions at the C5 position are paramount.

-

5,5-Diphenyl substitution , as seen in phenytoin, is optimal for activity in the maximal electroshock (MES) seizure model, indicating efficacy against generalized seizures.

-

Introducing different aryl or alkyl groups at C5 can modulate the activity profile. For example, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione demonstrated a broader activity profile than phenytoin, showing efficacy in both MES and 6 Hz seizure tests.[8]

-

The N3 position is another key site for modification. Attaching moieties like morpholine can enhance potency and broaden the spectrum of activity.[8]

Table 1: Anticonvulsant Activity of Selected Imidazolidine-2,4-dione Derivatives

| Compound | Substitution Pattern | Animal Model | ED50 (mg/kg) | Reference |

|---|---|---|---|---|

| Phenytoin | 5,5-diphenyl | MES | ~9.5 | Generic Data |

| Compound 19 | 5-isopropyl-5-phenyl, 3-morpholinomethyl | MES | 26.3 | [8] |

| 6 Hz (32 mA) | 11.1 | [8] | ||

| 6 Hz (44 mA) | 40.9 | [8] |

| Compound 23 | 5,5-diphenyl, 3-morpholinomethyl | 6 Hz (32 mA) | Active |[8] |

Anticancer Activity: A Promising Frontier

Numerous imidazolidine-2,4-dione derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[10][11] This has established the scaffold as a promising platform for the development of novel chemotherapeutic agents.

Mechanisms of Action: The anticancer effects of these derivatives are often multifactorial.

-

Kinase Inhibition: A key mechanism is the inhibition of receptor tyrosine kinases (RTKs) that are often overexpressed or hyperactivated in cancer cells. Derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[12] Inhibition of these pathways disrupts downstream signaling cascades (like PI3K/Akt and MAPK/ERK) that control cell proliferation, survival, and migration.

-

Apoptosis Induction: Active compounds have been shown to induce programmed cell death (apoptosis). This is achieved by downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 and arresting the cell cycle, often at the G2/M phase.[12]

Caption: Anticancer mechanism via inhibition of EGFR/HER2 signaling pathways.

Table 2: In Vitro Cytotoxic Activity (IC50) of Selected Imidazolidine-2,4-dione Derivatives

| Derivative | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 1 (Compound 24) | MCF-7 (Breast) | 4.92 ± 0.3 | [12][13] |

| HCT-116 (Colorectal) | 12.83 ± 0.9 | [12][13] | |

| HePG-2 (Liver) | 9.07 ± 0.8 | [12] | |

| Derivative 2 (Compound 13) | MCF-7 (Breast) | 9.58 | [13] |

| HCT-116 (Colorectal) | 20.11 | [13] | |

| Compound 3e | MCF-7 (Breast) | 20.4 (LD50) | [7] |

| Doxorubicin (Standard) | MCF-7 (Breast) | ~1.65 - 2.50 |[13] |

Antidiabetic Activity

The structural similarity of imidazolidine-2,4-dione to the thiazolidinedione core (found in drugs like pioglitazone) has prompted its investigation for antidiabetic properties.[6] The goal is often to retain efficacy while mitigating side effects like hepatotoxicity associated with some thiazolidinediones.[6]

Mechanism of Action: One promising target for these derivatives is Protein Tyrosine Phosphatase-1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways.[14] By inhibiting PTP1B, imidazolidine-2,4-dione derivatives can enhance insulin sensitivity, making them attractive candidates for the treatment of type 2 diabetes.[14]

Antimicrobial and Antifungal Activity

A range of imidazolidine-2,4-dione derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains.[5][15] The activity is generally reported as moderate, but the broad applicability of the scaffold makes it a viable starting point for the development of novel anti-infective agents.[16][17] Fused bicyclic hydantoin derivatives have shown some of the highest inhibitory activity.[5][15]

Other Notable Activities

The versatility of the scaffold extends to other therapeutic areas:

-

Anticoagulant Activity: Certain derivatives have been shown to prolong activated partial thromboplastin time (APTT) and prothrombin time (PT), indicating potential as anticoagulant agents for thrombosis-related diseases.[7][10]

-

Anti-inflammatory Activity: Some compounds, such as 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, have been reported to possess anti-inflammatory properties.[18]

-

Anxiolytic and Antimalarial Activities: The scaffold has also been explored for potential applications in treating anxiety and malaria.[7][10]

Chapter 3: Experimental Design & Protocols for Activity Assessment

Validating the biological activity of novel imidazolidine-2,4-dione derivatives requires a systematic approach using robust and reproducible assays. The protocols described here represent self-validating systems, incorporating appropriate controls to ensure data integrity.

General Workflow for Screening and Validation

The process begins with the synthesis of a library of compounds, followed by a cascade of in vitro and in vivo tests to identify and characterize lead candidates.

Caption: General workflow for drug discovery of hydantoin derivatives.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which a compound inhibits 50% of cell growth (IC50).

Causality and Justification: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells. This is a robust, high-throughput method for initial cytotoxicity screening. Cell lines like MCF-7 (breast cancer) and HCT-116 (colorectal cancer) are chosen as they represent common cancer types and are well-characterized.[12][13]

Methodology:

-

Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of the test imidazolidine-2,4-dione derivative in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Purple formazan crystals will form in living cells.

-

Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: In Vivo Anticonvulsant Evaluation (Maximal Electroshock Test)

The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.

Causality and Justification: This model induces a maximal seizure by electrical stimulation, characterized by a tonic hindlimb extension phase. The ability of a compound to prevent this hindlimb extension is a reliable indicator of its potential to suppress the spread of seizures, a hallmark of drugs like phenytoin.[9] The use of both mice and rats allows for inter-species validation.

Methodology:

-

Animal Preparation: Use adult male mice (20-30 g). Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle. Allow for a pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed.

-

Electrical Stimulation: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes.

-

Endpoint Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase for at least 10 seconds. The absence of this phase is defined as protection.

-

Data Analysis: Test multiple dose groups (n=8-10 animals per group). Calculate the percentage of animals protected at each dose. Use probit analysis to determine the median effective dose (ED50), the dose that protects 50% of the animals.

-

Neurotoxicity (Self-Validation): A concurrent test, such as the rotarod test, should be performed to assess motor impairment.[9] This helps distinguish true anticonvulsant activity from non-specific motor deficits. The dose causing toxicity in 50% of animals (TD50) is determined, and the ratio of TD50/ED50 gives the protective index (PI), a measure of the drug's safety margin.

Chapter 4: Future Perspectives and Drug Development Challenges

While the imidazolidine-2,4-dione scaffold holds immense therapeutic promise, several challenges must be addressed in the development of new drugs.

-

Optimizing Selectivity: For targets like kinases, achieving selectivity is crucial to minimize off-target effects and toxicity. Future design will focus on exploiting subtle differences in the ATP-binding pockets of target kinases versus other kinases in the human kinome.

-

Overcoming Drug Resistance: As with many anticancer agents, resistance can develop. Strategies to overcome this include designing derivatives that bind irreversibly or that target alternative pathways not subject to the primary resistance mechanism.

-

Improving Pharmacokinetics: Many promising compounds fail due to poor absorption, distribution, metabolism, and excretion (ADME) properties. Medicinal chemistry efforts must balance potency with drug-like properties, such as solubility and metabolic stability, to ensure adequate bioavailability and in vivo efficacy.

References

- Cheng, X. C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.

- (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central.

- (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES.

- (n.d.). Benchmarking Anticancer Activity: A Comparative Analysis of Imidazolidine- 2,4-dione Derivatives Against Standard Chemotherapeutic Agents. Benchchem.

- (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Semantic Scholar.

- (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.

- (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.

- (2026-01-16). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate.

- (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.

- (n.d.). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI.

- (2022-04-27). Synthesis of imidazolidine 2,4 ² dione derivatives. Neliti.

- (n.d.). Imidazolidinone and imidazolidine‐2,4‐dione compounds. ResearchGate.

- (n.d.). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Semantic Scholar.

- (2025-08-02). Biological Evaluation of Some Imidazolidine-2,4-dione and....

- (2025-08-06). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate.

- (n.d.). Biologically active natural imidazolidin-2,4-dione. ResearchGate.

- (2019-02-21). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry - ACS Publications.

- (2025-08-10). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Request PDF - ResearchGate.

- (n.d.). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed.

- (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH.

- (2025-04-01). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. PubMed.

- (2020-06-17). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. PubMed.

- (2020-07-31). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Scilit.

- (n.d.). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. MDPI.

- (2023-05-22). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls.

Sources

- 1. bepls.com [bepls.com]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. media.neliti.com [media.neliti.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]

- 7. scialert.net [scialert.net]

- 8. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjpn.org [rjpn.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 5-(3-Bromophenyl)imidazolidine-2,4-dione: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several clinically significant therapeutics. The specific analog, 5-(3-Bromophenyl)imidazolidine-2,4-dione, represents a novel chemical entity with unexplored therapeutic potential. This guide provides a comprehensive framework for the systematic identification and validation of its molecular targets. Drawing from the established pharmacology of structurally related compounds and outlining state-of-the-art experimental workflows, we present a roadmap for elucidating the mechanism of action and fast-tracking the clinical development of this promising molecule. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering next-generation therapeutics.

Introduction: The Imidazolidine-2,4-dione Scaffold - A Privileged Structure in Pharmacology

The imidazolidine-2,4-dione ring system is a well-established "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets. The versatility of this scaffold is exemplified by two prominent drugs:

-

Phenytoin: An anticonvulsant medication used to treat epilepsy. Its mechanism involves the modulation of voltage-gated sodium channels in neurons, stabilizing the inactive state and thereby reducing hyperexcitability.

-

Nilutamide: A non-steroidal anti-androgen used in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR), inhibiting the downstream signaling that promotes tumor growth.

The presence of the 3-bromophenyl substituent on the core hydantoin ring of this compound introduces unique electronic and steric properties that can significantly influence its binding affinity and selectivity for specific protein targets. This substitution pattern invites the exploration of its potential activity against established hydantoin targets while also opening the door to novel, undiscovered interactions. This guide will, therefore, focus on two primary, yet distinct, potential target classes: neuronal ion channels and nuclear hormone receptors.

Postulated Therapeutic Target Classes

Based on the pharmacology of the core scaffold, we can hypothesize two primary target families for this compound.

Target Class I: Neuronal Ion Channels (e.g., Voltage-Gated Sodium Channels)

The anticonvulsant activity of phenytoin is a direct result of its interaction with voltage-gated sodium channels (VGSCs). It is plausible that this compound could exhibit similar modulatory effects.

-

Mechanism of Action Hypothesis: The compound may bind to the inactive state of VGSCs, particularly isoforms prevalent in the central nervous system (e.g., Nav1.1, Nav1.2, Nav1.6), reducing the sustained high-frequency firing of neurons that underlies seizure activity. The bromophenyl group could potentially enhance binding affinity or alter isoform selectivity compared to phenytoin.

-

Potential Therapeutic Applications: Epilepsy, neuropathic pain, and other neurological disorders characterized by neuronal hyperexcitability.

Target Class II: Nuclear Hormone Receptors (e.g., Androgen Receptor)

The success of nilutamide and enzalutamide in prostate cancer highlights the utility of the hydantoin scaffold in targeting the androgen receptor (AR).

-

Mechanism of Action Hypothesis: this compound may act as an AR antagonist. By binding to the ligand-binding domain of the AR, it could prevent the binding of endogenous androgens like testosterone and dihydrotestosterone, thereby inhibiting receptor translocation to the nucleus, DNA binding, and the transcription of pro-proliferative genes.

-

Potential Therapeutic Applications: Prostate cancer, androgenetic alopecia, and other androgen-dependent conditions.

The logical flow for investigating these hypotheses is to first identify the direct binding partners of the compound and then validate the functional consequences of that engagement.

Figure 1: Hypothesis framework for target exploration.

Experimental Workflows for Target Deconvolution and Validation

To move from hypothesis to evidence, a multi-pronged experimental approach is required. The following workflows provide a robust system for identifying the direct molecular targets of this compound and validating target engagement in a cellular context.

Workflow 1: Unbiased Target Identification via Affinity-Based Proteomics

This technique, often referred to as "chemical proteomics," aims to identify the direct binding partners of a small molecule from a complex biological sample.

Figure 2: Workflow for affinity-based proteomics.

Detailed Protocol:

-

Synthesis of an Affinity Probe:

-

Rationale: To capture the compound's binding partners, it must be immobilized on a solid support. This is achieved by synthesizing an analog containing a linker arm and a reactive handle (e.g., biotin). The linker's attachment point on the parent molecule should be carefully chosen to minimize disruption of its native binding interactions.

-

Step 1: Perform a Structure-Activity Relationship (SAR) study to identify positions on the this compound molecule where modification is tolerated without loss of activity.

-

Step 2: Synthesize an analog with a flexible polyethylene glycol (PEG) linker terminating in a biotin molecule.

-

-

Immobilization:

-

Rationale: Biotin has an extremely high affinity for streptavidin, allowing for efficient and stable immobilization of the probe.

-

Step 1: Incubate the biotinylated probe with streptavidin-coated magnetic beads for 1 hour at 4°C.

-

Step 2: Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound probe.

-

-

Protein Capture:

-

Rationale: This step allows the immobilized compound to interact with its protein targets within a complex proteome.

-

Step 1: Prepare a native protein lysate from a relevant cell line (e.g., a neuroblastoma line for neuronal targets, or a prostate cancer line like LNCaP for AR).

-

Step 2: Incubate the lysate with the probe-conjugated beads for 2-4 hours at 4°C.

-

Step 3 (Crucial Control): In parallel, incubate the lysate with beads conjugated to a "mock" probe (lacking the core compound) and another sample pre-incubated with an excess of the free, non-biotinylated this compound (competition assay).

-

-

Elution and Mass Spectrometry:

-

Rationale: The captured proteins are eluted and identified using high-resolution mass spectrometry.

-

Step 1: After stringent washing steps to remove non-specific binders, elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Step 2: Perform an in-gel or in-solution tryptic digest of the eluted proteins.

-

Step 3: Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Step 4: Identify proteins that are significantly enriched in the probe sample compared to the control and competition samples. These are your high-confidence candidate targets.

-

Workflow 2: Target Engagement Validation via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in intact cells or tissues. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Cell Treatment:

-

Rationale: To assess if the compound engages its target in a physiological context.

-

Step 1: Culture the relevant cells to ~80% confluency.

-

Step 2: Treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound at a relevant concentration (e.g., 10x EC50) for 1-2 hours.

-

-

Thermal Challenge:

-

Rationale: To induce denaturation of proteins not stabilized by ligand binding.

-

Step 1: Aliquot the cell suspensions into PCR tubes.

-

Step 2: Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

-

-

Fractionation and Analysis:

-

Rationale: Denatured proteins aggregate and can be separated from soluble, native proteins by centrifugation.

-

Step 1: Lyse the cells by freeze-thaw cycles or sonication.

-

Step 2: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Step 3: Collect the supernatant (soluble fraction).

-

-

Quantification:

-

Rationale: To measure the amount of the target protein that remained soluble at each temperature.

-

Step 1: Quantify the amount of the candidate target protein (identified from Workflow 1) in the soluble fraction using Western Blotting or quantitative mass spectrometry (isothermal dose-response CETSA).

-

Step 2: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

-

Step 3: A rightward shift in the melting curve for the compound-treated sample confirms direct target engagement in the cell.

-

Postulated Signaling Pathways and Functional Validation

Once a target is identified and engagement is confirmed, the next step is to validate the functional consequences.

Androgen Receptor Signaling Pathway

If the androgen receptor is identified as a target, the functional consequence would be the inhibition of androgen-dependent gene transcription.

Figure 4: The Androgen Receptor signaling pathway and point of inhibition.

Functional Validation Assays:

-

Reporter Gene Assay: Use a cell line (e.g., PC-3) co-transfected with an AR expression vector and a luciferase reporter plasmid under the control of an androgen response element (ARE). Measure the inhibition of androgen-induced luciferase activity by the compound.

-

qRT-PCR: In an AR-positive cell line (e.g., LNCaP), measure the mRNA levels of known AR target genes, such as PSA (Prostate-Specific Antigen), after treatment with androgen in the presence or absence of the compound.

-

Proliferation Assay: Assess the ability of the compound to inhibit the androgen-dependent proliferation of prostate cancer cells.

Data Summary and Interpretation

All quantitative data from the validation assays should be systematically tabulated to allow for clear interpretation and comparison.

| Assay | Endpoint | Metric | Expected Outcome for an AR Antagonist |

| ARE-Luciferase Reporter | Gene Transcription | IC50 (nM) | Low nanomolar IC50 value |

| PSA Gene Expression (qRT-PCR) | mRNA Levels | % Inhibition | Dose-dependent decrease in PSA mRNA |

| LNCaP Cell Proliferation | Cell Viability | GI50 (µM) | Dose-dependent inhibition of cell growth |

Table 1: Example data summary for functional validation of an AR antagonist.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the hydantoin scaffold, we have established strong hypotheses centered on neuronal ion channels and the androgen receptor. The detailed, state-of-the-art workflows for target deconvolution (Affinity-Based Proteomics) and validation (CETSA, functional assays) provide a clear and actionable path forward for any research team.

Successful identification and validation of a specific target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic for neurological disorders or hormone-dependent cancers. The key to success lies in the rigorous application of these self-validating experimental systems, ensuring that every claim is backed by robust, reproducible data.

References

-

Title: Mechanism of action of phenytoin and other antiepileptic drugs Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Nilutamide Source: National Center for Biotechnology Information (NCBI) PubChem URL: [Link]

-

Title: Target deconvolution of small-molecule compounds by chemical proteomics Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug-target engagement in cells Source: Nature Protocols URL: [Link]

A Comprehensive Spectroscopic and Structural Elucidation of 5-(3-Bromophenyl)imidazolidine-2,4-dione

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-(3-Bromophenyl)imidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a foundational understanding of the molecule's spectral behavior, grounded in established principles of spectroscopic interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a thorough characterization of this compound.

The hydantoin ring is a privileged scaffold in medicinal chemistry, found in a variety of pharmacologically active molecules, including the anticonvulsant phenytoin.[1][3] The introduction of a 3-bromophenyl substituent at the 5-position introduces specific spectroscopic signatures that are crucial for its unambiguous identification and purity assessment.

Molecular Structure

This compound possesses a core imidazolidine-2,4-dione (hydantoin) ring, with a 3-bromophenyl group attached at the C5 position. The molecular formula is C₉H₇BrN₂O₂.[4] The presence of bromine is particularly significant in mass spectrometry due to its characteristic isotopic pattern.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[5] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton at C5, and the two N-H protons of the hydantoin ring. The exact chemical shifts can be influenced by the solvent used.[6]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| N1-H and N3-H | 8.0 - 11.0 | Broad Singlet (s) | The chemical shift of N-H protons is highly dependent on solvent and concentration. These protons are exchangeable with D₂O. |

| Aromatic-H | 7.2 - 7.8 | Multiplet (m) | The four protons on the bromophenyl ring will exhibit complex splitting patterns (doublet, triplet, or doublet of doublets) due to their coupling with each other. |

| C5-H | 5.0 - 5.5 | Singlet (s) or Doublet (d) | This proton is adjacent to the aromatic ring and the hydantoin nitrogen atoms. It may show coupling to the N-H protons, which can sometimes be broadened or decoupled. |

Experimental Protocol: ¹H NMR Spectroscopy [5]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons of the hydantoin ring, the methine carbon at C5, and the six carbons of the 3-bromophenyl group.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C2=O | ~172 | The chemical shifts of the carbonyl carbons in hydantoin derivatives are distinct.[7] |

| C4=O | ~156 | Typically, the C4 carbonyl appears at a higher field (lower ppm) than the C2 carbonyl.[7] |

| Aromatic-C | 120 - 140 | Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine atom (C-Br) will have a chemical shift around 122 ppm. |

| C5 | ~60 | This is the chiral center carbon, attached to the aromatic ring and two nitrogen atoms.[7] |

Experimental Protocol: ¹³C NMR Spectroscopy [5][6]

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] For this compound, the IR spectrum will be dominated by the stretching vibrations of the N-H and C=O bonds in the hydantoin ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3400 | Medium, Broad | Characteristic of the N-H bonds in the hydantoin ring.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Associated with the C-H bonds of the bromophenyl ring. |

| C=O Stretch (C2) | 1750 - 1780 | Strong | Hydantoin rings typically show two distinct carbonyl absorption bands.[8] |

| C=O Stretch (C4) | 1700 - 1745 | Strong | The second carbonyl absorption, usually at a slightly lower wavenumber.[5] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Vibrations of the carbon-carbon bonds in the aromatic ring. |

| C-N Stretch | 1200 - 1350 | Medium | Stretching vibrations of the carbon-nitrogen bonds within the hydantoin ring. |

| C-Br Stretch | 500 - 600 | Medium to Strong | Characteristic absorption for the carbon-bromine bond. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of a bromine atom is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data [4]

| Adduct | Calculated m/z |

| [M+H]⁺ | 254.97637 / 256.97432 |

| [M+Na]⁺ | 276.95831 / 278.95626 |

| [M-H]⁻ | 252.96181 / 254.95976 |

A plausible fragmentation pathway would involve the loss of parts of the hydantoin ring or the bromine atom.

Caption: A simplified potential fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry [5]

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquisition Parameters (for ESI-MS):

-

Mode: Positive or negative ion mode.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Source Parameters: Optimize parameters such as capillary voltage and cone voltage to achieve good ionization and minimize in-source fragmentation.

-

Conclusion

The spectroscopic characterization of this compound reveals a set of distinct features that are invaluable for its identification and quality control. The NMR spectra provide a detailed map of the proton and carbon skeleton, while IR spectroscopy confirms the presence of key functional groups, particularly the dual carbonyls of the hydantoin ring. Mass spectrometry definitively establishes the molecular weight and the presence of bromine through its characteristic isotopic pattern. This comprehensive spectroscopic profile serves as a reliable reference for researchers working with this and related hydantoin derivatives.

References

- BenchChem. (2025). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives.

- Richards, N. G. J., & Williams, C. (n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins.

- Al-Suwaidan, I. A., et al. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity.

- ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin.

- PubChem. (n.d.). This compound.

- MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives.

- MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.

- Adv. J. Chem. (2024). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.

Sources

- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. openmedscience.com [openmedscience.com]

- 4. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

In Silico Docking Studies of 5-(3-Bromophenyl)imidazolidine-2,4-dione: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of in silico molecular docking studies focused on the compound 5-(3-Bromophenyl)imidazolidine-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer a rationale-driven approach to computational drug discovery. We will explore the theoretical underpinnings of molecular docking, provide detailed, step-by-step protocols for practical application using widely accessible software, and delve into the critical aspects of results analysis and validation. This guide will utilize two distinct and therapeutically relevant protein targets—human tubulin and a voltage-gated sodium channel—to illustrate the application of these techniques in the context of anticancer and antiepileptic drug discovery, respectively.

Introduction: The Rationale for In Silico Investigation of this compound

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiepileptic and anticancer properties. The subject of this guide, this compound, is a synthetic derivative of this class. The introduction of a bromophenyl group at the 5-position of the hydantoin ring is a strategic medicinal chemistry choice, as the bromine atom can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in drug-receptor binding.

Molecular docking is a powerful computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[1] This technique is instrumental in modern drug discovery for several reasons:

-

Target Identification and Validation: Docking can help to identify potential biological targets for a novel compound.

-

Hit Identification and Lead Optimization: It allows for the rapid screening of large virtual libraries of compounds against a known target to identify potential "hits." Subsequently, it can guide the optimization of these hits to improve their binding affinity and selectivity.

-

Mechanism of Action Studies: By visualizing the predicted binding mode, researchers can gain insights into the molecular interactions driving the biological activity of a compound.

This guide will provide a robust framework for conducting in silico docking studies on this compound, empowering researchers to explore its therapeutic potential in a rational, structure-based manner.

Foundational Principles of Molecular Docking

A successful molecular docking experiment is not merely about running a piece of software; it is an exercise in applied biophysical chemistry. The process can be broadly divided into two key components: sampling and scoring .[1]

-

Sampling: This refers to the generation of a wide range of possible conformations (poses) of the ligand within the defined binding site of the receptor. The flexibility of the ligand is a critical consideration, and modern docking algorithms employ various search strategies, such as genetic algorithms or Monte Carlo methods, to explore the conformational space of the ligand.

-

Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (or, more accurately, a score that correlates with binding affinity) of the ligand for the receptor. Scoring functions are mathematical models that approximate the free energy of binding, taking into account various intermolecular interactions such as hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation penalties.

The reliability of a docking study is contingent upon the quality of the input structures, the appropriateness of the chosen docking software and its parameters, and a rigorous analysis of the results.

The In Silico Docking Workflow: A Visual Overview

The following diagram illustrates the general workflow for a protein-ligand docking experiment, which will be detailed in the subsequent sections.

Figure 1: A generalized workflow for in silico protein-ligand docking.

Detailed Protocol: Docking of this compound